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Compound of Interest

Compound Name: 4-Amino-1-benzylpiperidin-2-one

Cat. No.: B1442157 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-1-
benzylpiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited availability of published experimental spectra for this specific

molecule, this document presents a detailed, predictive analysis based on established

spectroscopic principles and data from closely related structural analogs. This guide is intended

for researchers, scientists, and professionals in drug development who require a thorough

understanding of the structural elucidation of this and similar molecules.

Introduction to 4-Amino-1-benzylpiperidin-2-one
4-Amino-1-benzylpiperidin-2-one belongs to the piperidinone class of compounds, which are

recognized as versatile scaffolds in the synthesis of various biologically active molecules. The

presence of a lactam ring, a chiral center at the C4 position, and an N-benzyl group provides a

unique three-dimensional structure that is of significant interest for designing novel therapeutic

agents. Accurate structural confirmation through spectroscopic methods is a critical step in its

synthesis and application in drug discovery pipelines.

This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 4-Amino-1-benzylpiperidin-2-one. Each

section will detail the theoretical basis for the predicted spectral features, supported by data

from analogous structures and established spectroscopic rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-Amino-1-benzylpiperidin-2-one, both ¹H and ¹³C NMR are

indispensable for confirming its structure.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 4-Amino-1-benzylpiperidin-2-one would be

dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: Spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

¹H NMR: Standard proton NMR spectra would be acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled ¹³C NMR spectra would be obtained to provide a spectrum with

single lines for each unique carbon atom.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 4-Amino-1-benzylpiperidin-2-one in CDCl₃ is summarized

in the table below. Chemical shifts are influenced by the electron-withdrawing lactam carbonyl

group, the amino group, and the N-benzyl substituent.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.35 - 7.25 m 5H Ar-H

Protons of the

phenyl ring of the

benzyl group.

~ 4.60 s 2H N-CH₂-Ph

Benzylic protons,

appear as a

singlet due to the

absence of

adjacent protons.

~ 3.50 m 1H C4-H

Methine proton

at the chiral

center, coupled

to the adjacent

methylene

protons.

~ 3.30 m 2H C6-H₂

Methylene

protons adjacent

to the nitrogen

atom of the

lactam.

~ 2.50 m 2H C3-H₂

Methylene

protons adjacent

to the carbonyl

group.

~ 2.00 m 2H C5-H₂

Methylene

protons adjacent

to the C4 carbon.

~ 1.60 br s 2H NH₂ Protons of the

primary amine,

often appear as

a broad singlet

and can

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


exchange with

D₂O.

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Chemical Shift (δ, ppm) Assignment Rationale

~ 172 C=O

Carbonyl carbon of the lactam,

deshielded due to the double

bond to oxygen.

~ 137 Ar-C (quat)

Quaternary carbon of the

phenyl ring attached to the

benzylic methylene group.

~ 129 Ar-CH
Aromatic carbons of the benzyl

group.

~ 128 Ar-CH
Aromatic carbons of the benzyl

group.

~ 127 Ar-CH
Aromatic carbons of the benzyl

group.

~ 52 N-CH₂-Ph Benzylic carbon.

~ 50 C4-H
Carbon bearing the amino

group.

~ 48 C6-H₂
Carbon adjacent to the lactam

nitrogen.

~ 35 C3-H₂
Carbon adjacent to the lactam

carbonyl.

~ 32 C5-H₂
Carbon adjacent to the C4

carbon.

Structural Elucidation Workflow using NMR
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The following diagram illustrates how different NMR techniques contribute to the complete

structural assignment.

Caption: NMR techniques for structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of the solid sample would be mixed with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum could be obtained using

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data
The predicted characteristic IR absorption bands for 4-Amino-1-benzylpiperidin-2-one are

presented below.
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Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3400-3300 Medium N-H

Symmetric and

asymmetric stretching

of the primary amine.

[1]

3080-3030 Medium C-H (aromatic)

Stretching of sp² C-H

bonds in the benzyl

group.

2950-2850 Medium C-H (aliphatic)

Stretching of sp³ C-H

bonds in the

piperidine ring and

benzylic methylene.

~ 1650 Strong C=O

Carbonyl stretching of

the six-membered

lactam (amide).[2]

1600-1450 Medium-Weak C=C
Aromatic ring

stretching.

~ 1590 Medium N-H

Bending (scissoring)

of the primary amine.

[1]

1495, 1450 Medium C-H
Bending of the CH₂

groups.

~ 1250 Medium C-N
Stretching of the

aliphatic amine.[1]

740, 700 Strong C-H

Out-of-plane bending

for a monosubstituted

benzene ring.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source

would be suitable for this compound due to its polarity.

Analysis: The sample would be dissolved in a suitable solvent like methanol or acetonitrile and

introduced into the ESI source. A full scan mass spectrum would be acquired in positive ion

mode.

Predicted Mass Spectrometry Data
m/z Ion Rationale

219.15 [M+H]⁺
Protonated molecular ion

(C₁₂H₁₇N₂O⁺).

91.05 [C₇H₇]⁺

Tropylium ion, a very stable

fragment characteristic of

benzyl groups.[3]

128.10 [M - C₇H₇]⁺ Loss of the benzyl group.

Fragmentation Pathway
The logical flow of structural elucidation using MS is depicted below.

Molecule Molecular Ion [M+H]⁺ESI

Fragment IonsCID

Structure ConfirmationMolecular Weight

Structural Fragments

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 4-Amino-1-
benzylpiperidin-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1442157#spectroscopic-data-for-4-amino-1-
benzylpiperidin-2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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